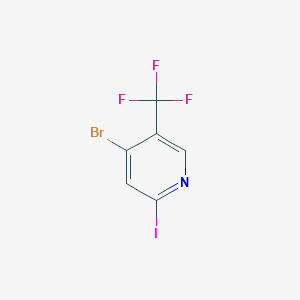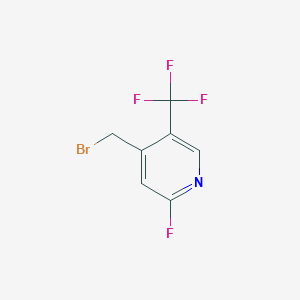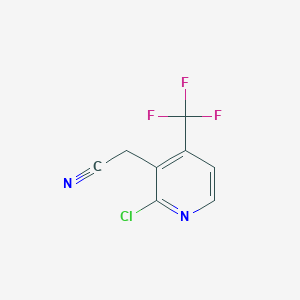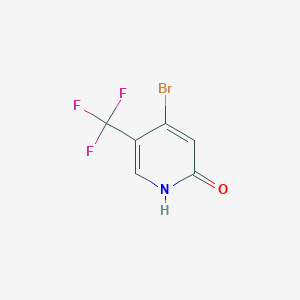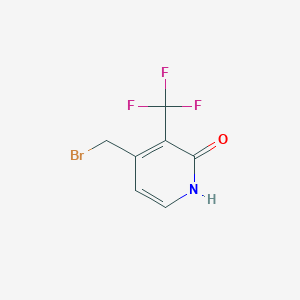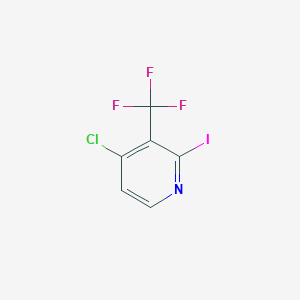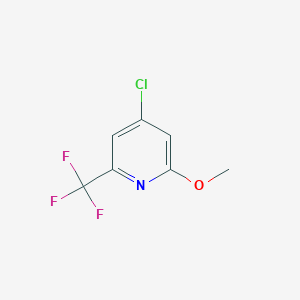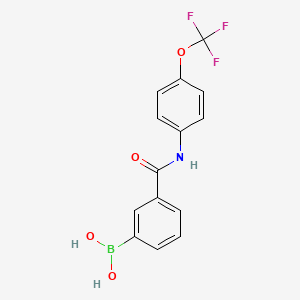
(3-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid
説明
“(3-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid” is a boronic acid derivative with the linear formula C14H11BF3NO4 . It has a molecular weight of 325.05 . This compound is characterized by 1H, 13C, 11B, and 19F NMR spectroscopy .
Synthesis Analysis
The synthesis of boronic acid derivatives, including “(3-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid”, often involves Suzuki-Miyaura cross-coupling reactions . This is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .Molecular Structure Analysis
The molecular and crystal structures of ortho and para isomers of “(3-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid” were determined by the single crystal XRD method . Hydrogen bonded dimers are the basic structural motives of these molecules in the solid state .Chemical Reactions Analysis
Boronic acids, including “(3-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid”, are often used as reactants in site-selective Suzuki-Miyaura cross-coupling reactions and palladium-catalyzed direct arylation reactions .Physical And Chemical Properties Analysis
The introduction of the -OCF3 group influences the acidity of “(3-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid”, depending on the position of a substituent . The ortho isomer is the least acidic .科学的研究の応用
-
Chemical Biology and Medicinal Chemistry
- Boronic acid-based compounds have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
- They have been used in the exploration of novel chemistries using boron to fuel emergent sciences .
- The mechanism of reversible kinetics and its applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry have been highlighted .
-
Sensing Applications
- Boronic acids have been utilized in various sensing applications .
- The interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in sensing applications .
- These applications find utility in diverse fields such as environmental monitoring and medical diagnostics .
-
Molecular Recognition
-
Protein Manipulation and Modification
-
Material Chemistry
-
Cross-Coupling Reactions
-
Fluorescent DNA-Based Aptamer Selection and DNA Labeling
-
Pharmaceuticals and Drug Delivery
-
Materials Science
-
Organic Synthesis
-
Biomaterial Exploration
-
Pharmacological Improvements
将来の方向性
Boronic acids and their derivatives have a wide range of applications and are being studied for their potential uses in various fields . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that there is potential for future research and development involving “(3-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid”.
特性
IUPAC Name |
[3-[[4-(trifluoromethoxy)phenyl]carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BF3NO4/c16-14(17,18)23-12-6-4-11(5-7-12)19-13(20)9-2-1-3-10(8-9)15(21)22/h1-8,21-22H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZWEVQTVBFWQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BF3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



